N-Hydroxyacetamidine
Overview
Description
N-Hydroxyacetamidine is an organic compound with the chemical formula C2H6N2O. It is a solid that is soluble in water and other organic solvents. This compound is known for its applications in organic synthesis, particularly as an oxidizing agent in various chemical reactions .
Mechanism of Action
Target of Action
N’-Hydroxyethanimidamide, also known as N-Hydroxyacetamidine, is an organic compound that plays a significant role in various biochemical reactions. .
Mode of Action
It is known to be a versatile reagent used in many organic synthesis reactions, such as the synthesis of aryl sulfonamides, alkyl ethers, and amines
Biochemical Analysis
Biochemical Properties
N’-hydroxyethanimidamide is a versatile reagent used in many organic synthesis reactions, such as the synthesis of aryl sulfonamides, alkyl ethers, and amines. It is also used as a catalyst in the synthesis of heterocyclic compounds
Molecular Mechanism
It is known to participate in various organic synthesis reactions
Preparation Methods
N-Hydroxyacetamidine can be synthesized through several methods:
Reaction of Hydroxylamine with Chloroacetonitrile: This method involves the reaction of hydroxylamine with chloroacetonitrile under controlled conditions to produce this compound.
Reaction of Hydroxylamine with Ethyl Isocyanate: Another method involves the reaction of hydroxylamine with ethyl isocyanate, leading to the formation of this compound.
Chemical Reactions Analysis
N-Hydroxyacetamidine undergoes various types of chemical reactions:
Oxidation: It can act as an oxidizing agent in reactions such as oxidative desulfurization and oxidative deoxygenation.
Substitution: It can participate in substitution reactions, where it replaces other functional groups in a molecule.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or other peroxides.
Solvents: Such as methanol or other organic solvents.
The major products formed from these reactions depend on the specific reactants and conditions used but often include oxidized or substituted organic compounds .
Scientific Research Applications
N-Hydroxyacetamidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-Hydroxyacetamidine can be compared with other similar compounds such as:
Acetamidoxime: Similar in structure but differs in its specific applications and reactivity.
N-Hydroxyethanimidamide: Another related compound with similar properties but different uses in organic synthesis.
This compound is unique due to its specific reactivity and applications in both organic synthesis and potential therapeutic uses .
Biological Activity
N-Hydroxyacetamidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs) and its applications in enhancing the efficacy of existing therapeutic agents. This article provides an overview of the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxy group attached to an acetamidine moiety. Its chemical structure can be represented as follows:
This compound can exist in various forms, including derivatives that have been synthesized for specific biological evaluations.
1. HDAC Inhibition
A significant area of research has focused on the role of this compound and its derivatives as HDAC inhibitors. For instance, a study synthesized a series of hydroxyacetamide derivatives and evaluated their antiproliferative activities against cancer cell lines such as HeLa and MCF-7. The results indicated that certain derivatives exhibited potent HDAC inhibitory activity, with one compound (FP10) showing an IC50 value of 0.09 μM compared to the standard SAHA at 0.057 μM .
Table 1: HDAC Inhibition Activity of Hydroxyacetamide Derivatives
Compound | IC50 (μM) | GI50 (μM) |
---|---|---|
FP10 | 0.09 | - |
FP9 | - | 22.8 |
SAHA | 0.057 | - |
Adriamycin | - | 50.2 |
2. Potentiation of Antifungal Activity
Another notable finding involves the potentiation of antifungal activity against Candida albicans when this compound derivatives are combined with fluconazole. In vitro studies showed that the concentration required for complete inhibition (CCI) of fluconazole was significantly reduced in the presence of these derivatives, highlighting their potential as adjuvants in antifungal therapy .
Table 2: CCI of Fluconazole with this compound Derivatives
Strain | CCI without NHC (μg/ml) | CCI with NHC (μg/ml) |
---|---|---|
C. albicans ATCC 90028 | 64 | 0.25 |
C. albicans ATCC 64550 | 1024 | 4-8 |
Case Study: Anticancer Activity
In a study focused on anticancer activity, several hydroxamate compounds derived from this compound were synthesized and tested for their ability to inhibit tumor cell growth. The results demonstrated that these compounds not only inhibited HDAC activity but also led to significant reductions in cell proliferation in various cancer cell lines, suggesting their potential utility in cancer treatment .
Case Study: Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound derivatives in models of neurotoxicity induced by botulinum neurotoxin A (BoNT/A). The compounds were evaluated for their ability to prevent SNAP-25 cleavage, a marker for neuronal damage, showing promising results that warrant further investigation into their therapeutic potential against neurotoxic agents .
Properties
IUPAC Name |
N'-hydroxyethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O/c1-2(3)4-5/h5H,1H3,(H2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXITZJSLGALNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176544 | |
Record name | Acetamide, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22059-22-9, 1429624-21-4 | |
Record name | Acetamide oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22059-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022059229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanimidamide, N-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-N'-Hydroxyacetimidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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